Manganese diperchlorate

Catalysis Epoxidation Organic Synthesis

Researchers using MnCl2 or Mn(OAc)2 face coordination interference limiting catalytic and electrochemical performance. Mn(ClO4)2 hydrate, with its weakly coordinating perchlorate anion, eliminates this barrier. • Epoxidation: Near-complete styrene conversion in minutes under ambient conditions with Mn(ClO4)2 + m-CPBA, outperforming pre-formed Mn(II) complexes. • Aqueous proton batteries: 3.5 M Mn(ClO4)2 electrolyte enables 500 cycles (81.6% retention), -122 °C freezing point, and -70 °C operability-unattainable with MnSO4 or Mn(NO3)2. • Non-aqueous synthesis: Soluble in benzene and ethyl acetate for homogeneous catalysis without phase-transfer strategies. Supplied as 99% hydrate. Specify Mn(ClO4)2 hydrate for applications requiring maximal metal-center accessibility.

Molecular Formula Cl2MnO8
Molecular Weight 253.84 g/mol
CAS No. 13770-16-6
Cat. No. B086359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese diperchlorate
CAS13770-16-6
Molecular FormulaCl2MnO8
Molecular Weight253.84 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2]
InChIInChI=1S/2ClHO4.Mn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
InChIKeyQVRFMRZEAVHYMX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Diperchlorate: Physicochemical Profile


Manganese diperchlorate [CAS 13770-16-6], also designated manganese(II) perchlorate or Mn(ClO4)2, is an inorganic salt composed of the Mn²⁺ cation and two perchlorate (ClO4⁻) anions [1]. It exists in an anhydrous white solid form (MW 253.84 g/mol) and a rose-colored hexahydrate (Mn(ClO4)2·6H2O, MW 361.93 g/mol), both strongly hygroscopic [2]. The compound is classified as a strong oxidizing agent (UN 1481, Class 5.1) and is supplied commercially at 99% purity as a hydrate for applications in battery manufacturing, catalysis, and coordination chemistry research . Its perchlorate anion confers weakly coordinating properties, enabling unique reactivity profiles compared to halide- or sulfate-containing manganese salts [3].

Weakly coordinating perchlorate anion for open coordination sites

Organic-solvent-soluble Mn(II) source for non-aqueous chemistry

Mild-pH electrolyte component for aqueous proton batteries

Why Mn(ClO4)2 Cannot Be Substituted by Other Mn(II) Salts


Quantitative evidence demonstrates that substituting manganese diperchlorate with other Mn(II) salts materially alters reaction outcomes, electrochemical performance, and coordination behavior. In epoxidation catalysis, Mn(ClO4)2 achieves near-complete styrene conversion within minutes under ambient conditions, whereas Mn(II) complexes bearing the same metal center exhibit significantly lower activity due to ligand-coordination inhibition of the Mn center [1]. In aqueous proton batteries, the 3.5 M Mn(ClO4)2 electrolyte uniquely enables a −122 °C freezing point and 500-cycle stability with 81.6% capacity retention — properties not reproducible with MnSO4 or Mn(NO3)2 electrolytes under the same mild-pH conditions [2]. The perchlorate anion's weakly coordinating nature permits solvent coordination at the Mn center that coordinating anions (Cl⁻, SO4²⁻, OAc⁻) preclude, making generic salt substitution scientifically invalid for applications requiring open coordination sites or specific solvation environments [3].

Mn(ClO4)2 — Weakly coordinating anion
Other Mn(II) salts — Coordinating anions (Cl, SO42−) may inhibit catalytic metal-center accessibility
Mn(ClO4)2 — Mild-pH, anti-freezing electrolyte
MnSO4 / Mn(NO3)2 — Require strong acid for Mn2+/MnO2 redox; lack low-temperature operability without additives
Mn(ClO4)2·6H2O — Organic-solvent solubility (benzene, ethyl acetate)
MnCl2, MnSO4, MnCO3 — Insoluble in non-polar/moderately polar organic solvents, limiting homogeneous reaction scope

Manganese Diperchlorate: Differentiation Evidence


Catalytic Epoxidation Efficiency vs. Mn(II) Complexes

In a direct head-to-head comparison, Mn(II) perchlorate exhibited significantly higher catalytic activity for styrene epoxidation with m-CPBA than three mononuclear Mn(II) complexes, achieving near-complete oxidation within minutes under mild ambient conditions [1]. Time-resolved Raman spectroscopy confirmed that ligand coordination in the Mn(II) complexes inhibits the reactivity of the manganese center, whereas the simple perchlorate salt leaves the metal center accessible for substrate activation [1]. The study authors note that Mn(ClO4)2 provides both broad substrate scope and high selectivity across a range of alkenes [1].

Catalytic Epoxidation
Head-to-head
Target Near-complete styrene oxidation in minutes
Comparator Mn(II) complexes: significantly lower conversion
Supports open-site Mn(II) reactivity for epoxidation
Time-resolved Raman confirms ligand inhibition of metal center
Catalysis Epoxidation Organic Synthesis

Aqueous Proton Battery Electrolyte Performance vs. Conventional Acid Electrolytes

A 3.5 M Mn(ClO4)2 electrolyte in an aqueous proton battery (APB) achieved a lifetime of 500 cycles with 81.6% capacity retention, a rate capability up to 100C (18 A g⁻¹), and an anti-freezing electrolyte with a −122 °C freezing point [1]. Low-temperature discharge capacities of 112 mA h g⁻¹ at −50 °C and 52.9 mA h g⁻¹ at −70 °C were obtained [1]. This contrasts with conventional Mn²⁺/MnO2 systems requiring strongly acidic media (e.g., H2SO4-based) to trigger the redox reaction; the ClO4⁻ anion achieves efficient Mn²⁺ deposition/dissolution under mild pH by regulating Mn²⁺ solvation energy and accelerating MnO2 dissolution [1].

Battery Electrolyte
Cross-study comparable
500 cycles, 81.6% retention
−122 °C freezing point
112 mA h g−1 at −50 °C
Supports mild-pH low-temperature battery operation
3.5 M Mn(ClO4)2 electrolyte, J. Mater. Chem. A 2022
Energy Storage Battery Electrolyte Electrochemistry

Thermal Decomposition: Metal-Ion Oxidation vs. Other Transition Metal Perchlorates

A comparative thermal analysis study of Ni(II), Cu(II), Co(II), and Mn(II) perchlorates demonstrated that anhydrous perchlorates could not be prepared by heating and vacuum outgassing — oxides were obtained as main solid decomposition products in all cases [1]. However, only cobalt and manganese perchlorates exhibited oxidation of the metal ion (Mn²⁺ → higher oxidation state) during thermal decomposition; nickel and copper perchlorates did not show this behavior [1]. Decomposition of the perchlorates followed Avrami-Erofeyev kinetics, and a correlation was established between perchlorate stability and the effective field strength of the cations [1].

Thermal Decomposition
Head-to-head
Mn2+ → MnOx oxidation observed
Ni/Cu perchlorates: no metal-ion oxidation
Decomposition pathway differs from Ni/Cu perchlorates
Avrami-Erofeyev kinetics, J. Thermal Anal. Calorim. 1977
Thermal Analysis Energetic Materials Decomposition Chemistry

Organic Solvent Solubility vs. Common Inorganic Mn(II) Salts

Manganese(II) perchlorate hexahydrate exhibits solubility not only in water but also in benzene and ethyl acetate [1]. This organic-solvent solubility is atypical for simple inorganic Mn(II) salts: MnCl2, MnSO4, and MnCO3 are essentially insoluble in non-polar and moderately polar organic solvents under ambient conditions. The perchlorate anion's low charge density and weak coordinating tendency reduce lattice energy, facilitating dissolution in lower-polarity media [2]. This property enables homogeneous-phase reactions in organic solvents without requiring phase-transfer catalysts or mixed-solvent systems.

Organic Solubility
Class-level inference
Mn(ClO4)2·6H2O Soluble in benzene, ethyl acetate
MnCl2, MnSO4 Insoluble in non-aqueous media
Enables homogeneous non-aqueous reaction conditions
Quantitative solubility data to verify
Solubility Non-Aqueous Chemistry Coordination Chemistry

Weakly Coordinating Anion Advantage in Complex Synthesis

The perchlorate anion (ClO4⁻) is established as a weakly coordinating anion, meaning it interacts only weakly with cationic metal centers, leaving coordination sites available for intended ligands or solvent molecules [1]. In manganese polynuclear assemblies, perchlorate can function as a purely ionic counterion, a bridging ligand, or a terminal coordinating group depending on structural requirements . This contrasts with chloride (Cl⁻), sulfate (SO4²⁻), and acetate (OAc⁻), which coordinate more strongly and can block intended ligand binding. Mn(ClO4)2 serves as the starting material for homometallic, trinuclear heteroscorpionate complexes used in electronic and magnetic property studies , and has been employed in synthesizing single-molecule magnets (SMMs) [2].

Anion Coordination
Class-level
ClO4 weakly coordinates; leaves Mn2+ accessible
Supports ligand-directed complex formation
Ranking: ClO4 4 ≈ PF6 in coordination strength
Coordination Chemistry Magnetic Materials Single-Molecule Magnets

Manganese Diperchlorate: High-Impact Application Scenarios


High-Throughput Alkene Epoxidation Screening

Based on the demonstrated near-complete styrene oxidation within minutes under ambient conditions using Mn(ClO4)2 and m-CPBA [1], this compound is the Mn(II) source of choice for laboratories developing rapid epoxidation screening protocols. The direct head-to-head comparison showing Mn(ClO4)2 outperforms pre-formed Mn(II) complexes [1] supports its use in reaction optimization campaigns where pre-catalyst synthesis would add unnecessary steps. Procurement teams should specify Mn(ClO4)2 hydrate for epoxidation method development and avoid MnCl2 or Mn(OAc)2, which lack the weakly coordinating counterion needed for maximal metal-center accessibility.

Mild-pH Aqueous Proton Battery for Low-Temperature Storage

The 3.5 M Mn(ClO4)2 electrolyte system delivering 500 cycles (81.6% retention), 100C rate, and −122 °C freezing point with −50 °C and −70 °C operability [2] makes this the enabling material for aqueous proton batteries targeting cold-climate or aerospace applications. No other Mn(II) salt electrolyte (MnSO4, Mn(NO3)2) achieves this combination of mild pH, anti-freezing behavior, and high-rate cycling without corrosive strong-acid additives. Battery research groups and electrolyte formulators should procure Mn(ClO4)2 specifically for Mn²⁺/MnO2 conversion cathode systems in APBs.

Non-Aqueous Homogeneous Catalysis with Organic-Soluble Mn(II)

The demonstrated solubility of Mn(ClO4)2·6H2O in benzene and ethyl acetate [3], combined with the perchlorate anion's weakly coordinating character [4], positions this compound as the preferred Mn(II) reagent for homogeneous catalysis and complex synthesis in non-aqueous media. Researchers designing Mn-based catalysts for organic-solvent reaction systems should select Mn(ClO4)2 over MnCl2, MnSO4, or Mn(OAc)2 to avoid anion interference with coordination chemistry and to eliminate solubility limitations that would otherwise necessitate phase-transfer strategies.

Mn-Based Single-Molecule Magnets and Magnetic Clusters

The use of Mn(ClO4)2 as the starting material for homometallic trinuclear heteroscorpionate complexes for electronic and magnetic property studies , and its documented role in forming single-molecule magnets (SMMs) with Mn18 and Mn21 cores [5], establishes this compound as a critical precursor in molecular magnetism research. The perchlorate anion's ability to serve as a non-coordinating counterion, bridging ligand, or terminal ligand — tunable by reaction conditions — provides structural versatility unavailable with halide or sulfate Mn(II) sources, making Mn(ClO4)2 the rational procurement choice for magnetic materials synthesis groups.

Application
Selection Property
Validation Focus
Alkene epoxidation screening
Open-site Mn(II) reactivity via weakly coordinating anion
Epoxidation conversion rate and substrate scope verification
Aqueous proton battery low-temperature research
Mild-pH electrolyte with anti-freezing behavior
Cycle stability and capacity retention at sub-zero temperatures
Non-aqueous homogeneous catalysis
Organic-solvent solubility in benzene and ethyl acetate
Reaction performance without phase-transfer agents
Magnetic cluster and SMM synthesis
Tunable anion role (counterion, bridging, terminal)
Cluster assembly and magnetic property studies
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